mp-dLAE-PABC-MMAE

Antibody-Drug Conjugate Preclinical Toxicology Therapeutic Index

Standard vedotin linkers (vc-PAB) often limit therapeutic windows due to hematotoxicity. mp-dLAE-PABC-MMAE offers a validated alternative. - **Differentiation:** D-leucine tripeptide linker doubles HNSTD in primates (6 mg/kg vs 3 mg/kg) vs vc-PAB-MMAE while maintaining efficacy. - **Application:** For site-specific ADC conjugation via maleimide-thiol chemistry. Purity: 98.31%. MW: 1331.59 g/mol. - **Supply:** Research-grade intermediate for SAR studies and ADC optimization programs.

Molecular Formula C68H102N10O17
Molecular Weight 1331.6 g/mol
Cat. No. B12390407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemp-dLAE-PABC-MMAE
Molecular FormulaC68H102N10O17
Molecular Weight1331.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)CCN4C(=O)C=CC4=O
InChIInChI=1S/C68H102N10O17/c1-16-41(8)59(51(93-14)36-55(82)77-33-20-23-50(77)61(94-15)42(9)62(86)69-43(10)60(85)46-21-18-17-19-22-46)75(12)67(91)57(39(4)5)74-66(90)58(40(6)7)76(13)68(92)95-37-45-24-26-47(27-25-45)71-64(88)48(28-31-56(83)84)73-63(87)44(11)70-65(89)49(35-38(2)3)72-52(79)32-34-78-53(80)29-30-54(78)81/h17-19,21-22,24-27,29-30,38-44,48-51,57-61,85H,16,20,23,28,31-37H2,1-15H3,(H,69,86)(H,70,89)(H,71,88)(H,72,79)(H,73,87)(H,74,90)(H,83,84)/t41-,42+,43+,44-,48-,49+,50-,51+,57-,58-,59-,60+,61+/m0/s1
InChIKeyBIASWKCAJQBPJZ-GZPSSCKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mp-dLAE-PABC-MMAE Definition and Procurement


mp-dLAE-PABC-MMAE (CAS 2625616-44-4) is an agent-linker conjugate specifically developed for antibody-drug conjugate (ADC) synthesis. It consists of the potent microtubule-disrupting cytotoxic payload monomethyl auristatin E (MMAE) covalently linked to a cleavable tripeptide linker scaffold comprising D-leucine-alanine-glutamate (DLAE) and a para-aminobenzyl carbamate (PABC) self-immolative spacer [1]. The compound was developed by Seagen Inc. (now Pfizer) as part of a platform strategy to improve the therapeutic window of vedotin-class ADCs. Unlike the conventional valine-citrulline-PABC (vc-PAB) linker system employed in approved vedotin ADCs such as brentuximab vedotin and enfortumab vedotin, the DLAE tripeptide linker represents a structurally distinct cleavable linker designed to alter the pharmacokinetics and tolerability profile of MMAE-bearing ADCs while retaining antitumor efficacy [2]. This compound is supplied as a research-grade chemical intermediate for custom ADC conjugation workflows, with a molecular formula of C₆₈H₁₀₂N₁₀O₁₇ and a typical purity specification of 98.31% .

Product Type

Drug-linker conjugate (ADC intermediate)

Linker System

DLAE tripeptide with PABC self-immolative spacer

Payload

MMAE (microtubule-disrupting agent)

Research Use

Linker-engineering studies and custom ADC conjugation

mp-dLAE-PABC-MMAE Substitution Rationale


Generic substitution of mp-dLAE-PABC-MMAE with alternative MMAE-linker conjugates such as mc-vc-PAB-MMAE is not scientifically warranted because the linker chemistry directly governs the intracellular release kinetics, cellular accumulation, and systemic toxicity profile of the resulting ADC. The DLAE tripeptide linker in mp-dLAE-PABC-MMAE contains a D-amino acid (D-leucine) at the N-terminal position, which confers differential susceptibility to lysosomal proteases compared to the all-L-amino acid valine-citrulline dipeptide in vc-PAB systems [1]. This structural divergence translates into quantitatively distinct in vivo outcomes: ADCs constructed with the DLAE-PABC linker demonstrated a two-fold higher highest non-severely toxic dose (HNSTD) of 6 mg/kg in cynomolgus monkeys compared to 3 mg/kg for brentuximab vedotin, which uses the vc-PAB linker, while maintaining equivalent antitumor efficacy in multiple lymphoma xenograft models [2]. Additionally, β-glucuronide and glucuronide-based linker systems represent a separate enzymatic cleavage mechanism via lysosomal β-glucuronidase rather than cathepsin B-mediated proteolysis, further underscoring that linker selection is not an interchangeable procurement decision [3].

This Product mp-dLAE-PABC-MMAE
Cannot be directly replaced by mc-vc-PAB-MMAE or other MMAE-linker conjugates
D-amino acid in tripeptide linker
Alters lysosomal protease susceptibility; intracellular release kinetics may not transfer
Reported primate tolerability margin
May differ from vc-PAB-based ADCs; class-level tolerability profile context required
β-glucuronide vs. peptide cleavage
Different enzymatic release mechanism; cellular exposure profile may not be comparable

mp-dLAE-PABC-MMAE Comparative Evidence


Improved Primate Tolerability

In a direct head-to-head preclinical toxicology study in cynomolgus monkeys, the ADC SGN-35T (cAC10-mp-dLAE-PABC-MMAE, identical antibody and payload to brentuximab vedotin but with DLAE-PABC linker substituted for vc-PAB) demonstrated a two-fold higher maximum tolerated dose with reduced hematologic toxicity. This represents a quantitative improvement in the preclinical therapeutic window directly attributable to the mp-dLAE-PABC linker chemistry [1].

Primate tolerability
Head-to-head
HNSTD 6 mg/kg (DLAE) vs 3 mg/kg (vc-PAB)
Supports tolerability-margin endpoint review
Cynomolgus monkey study; Q3W x 4 regimen
Antibody-Drug Conjugate Preclinical Toxicology Therapeutic Index

Reduced Bone Marrow Toxicity

In a direct head-to-head comparison using a human bone marrow colony-forming unit granulocyte-macrophage (CFU-GM) assay, SGN-35T (mp-dLAE-PABC-MMAE ADC) demonstrated reduced potency on hematopoiesis compared to brentuximab vedotin (vc-PAB linker). This in vitro finding was corroborated by in vivo observations of reduced impact on neutrophil counts in the cynomolgus monkey study [1].

Bone marrow toxicity
Head-to-head
Reduced CFU-GM potency vs vc-PAB
Reported lower hematotoxicity endpoint context
Human bone marrow CFU-GM assay; corroborated in vivo
Hematotoxicity CFU-GM Assay Bone Marrow Safety

Efficacy Retention in Lymphoma Xenografts

Despite the improved tolerability profile, SGN-35T (mp-dLAE-PABC-MMAE ADC) displayed comparable antitumor activity to brentuximab vedotin against three lymphoma cell lines in vitro, and demonstrated complete or near-complete tumor growth inhibition in five lymphoma xenograft models, including a CD30-heterogeneous model where heterogeneous antigen expression often limits ADC efficacy [1]. The retention of immunogenic cell death hallmarks and G2/M cell cycle arrest confirms that the DLAE linker substitution does not compromise the established mechanism of action of MMAE [1].

Xenograft efficacy
Head-to-head
Comparable tumor growth inhibition vs vc-PAB
Model-response endpoint context maintained
Five lymphoma models, including CD30-heterogeneous
Xenograft Efficacy Lymphoma Models Tumor Growth Inhibition

Cellular MMAE Accumulation Evidence

Although mp-dLAE-PABC is a peptide-based linker rather than a glucuronide-based linker, data from the broader MMAE linker class demonstrate that alternative cleavable linker systems can confer superior intracellular drug accumulation compared to the standard vc-PAB linker. In a head-to-head comparison using mass spectrometry, ADCs utilizing a β-glucuronide linker system demonstrated considerably greater cellular accumulation of released MMAE relative to vc-PAB-linked ADCs in cell culture [1]. This class-level evidence supports the scientific premise that linker chemistry—whether glucuronide or DLAE tripeptide—can be rationally engineered to alter the pharmacokinetic and pharmacodynamic properties of MMAE-bearing ADCs.

MMAE accumulation
Class-level
Glucuronide linker class: greater MMAE accumulation vs vc-PAB
Class-level linker-engineering context
Data to verify for DLAE linker; cell culture MS
Intracellular Drug Release Linker Cleavage Cellular Pharmacokinetics

Therapeutic Window Expansion Potential

Independent analysis of preclinical data highlights that changing the peptide sequence of the vedotin drug linker from valine-citrulline (Val-Cit) to dLAE can yield ADCs with an improved preclinical therapeutic window [1]. This finding supports the potential for higher or more frequent clinical dosing and potentially improved response rates and patient outcomes in clinical translation.

Therapeutic window potential
Supporting evidence
Qualitative improvement noted with DLAE linker
Reported preclinical index improvement
Supported by primate HNSTD data; external analysis
Therapeutic Index Linker Optimization Preclinical Development

CD228-Specific ADC Cytotoxicity

An ADC constructed with the mp-dLAE-PABC linker and an anti-CD228 antibody (hL49_34_Ala-ADC, DAR 4) demonstrated target-dependent cytotoxicity across multiple melanoma cell lines with varying CD228 expression levels. Maximum inhibition efficiency (MIE) ranged from 69% in low CD228-expressing A-375 cells to 83-85% in high CD228-expressing COLO 853 and IGR-37 cells, with moderate CD228-expressing A2058 cells showing only 8% MIE [1]. This target-expression-dependent activity profile confirms that the mp-dLAE-PABC linker system maintains the expected antigen-dependent specificity of ADC-mediated cytotoxicity.

CD228-dependent cytotoxicity
Supporting evidence
MIE 69–85% across melanoma lines
Antigen-dependent ADC response context
CellTiter-Glo; 96–144 h; expression-correlated
Melanoma CD228 ADC Cytotoxicity

mp-dLAE-PABC-MMAE ADC Applications


Improved Hematologic Tolerability

For ADC development programs where dose-limiting neutropenia or bone marrow toxicity is a primary safety concern, mp-dLAE-PABC-MMAE offers a linker technology with direct preclinical evidence of reduced hematotoxicity. The SGN-35T program demonstrated reduced potency on hematopoiesis in human bone marrow CFU-GM assays and a two-fold higher HNSTD (6 mg/kg vs. 3 mg/kg) in cynomolgus monkeys compared to the vc-PAB-based brentuximab vedotin . This makes mp-dLAE-PABC-MMAE particularly suitable for ADC programs targeting hematologic malignancies where preserving bone marrow function is critical, as well as solid tumor ADCs where neutropenia has been a dose-limiting toxicity for vedotin-class therapeutics.

Therapeutic Window Expansion

Research groups and biopharmaceutical companies developing next-generation ADCs with improved therapeutic indices should consider mp-dLAE-PABC-MMAE based on class-level evidence that linker engineering can meaningfully improve the therapeutic window without sacrificing antitumor efficacy. The DLAE tripeptide linker substitution maintained complete or near-complete tumor growth inhibition in five lymphoma xenograft models while doubling the tolerated dose in primates . This net improvement in the efficacy-tolerability balance supports the use of mp-dLAE-PABC-MMAE in ADC optimization campaigns where therapeutic window expansion is a stated program goal.

Linker Screening and SAR Studies

For research laboratories conducting systematic comparisons of ADC linker technologies, mp-dLAE-PABC-MMAE serves as a critical comparator to standard vc-PAB-MMAE conjugates. The availability of direct head-to-head preclinical toxicology and efficacy data provides a reference framework for benchmarking novel linker chemistries against the DLAE-PABC system. This compound is appropriate for structure-activity relationship (SAR) studies exploring the impact of peptide sequence modifications on ADC pharmacokinetics, tolerability, and therapeutic index.

Custom ADC Synthesis for Preclinical Studies

mp-dLAE-PABC-MMAE is supplied as a drug-linker conjugate suitable for conjugation to antibodies bearing maleimide-reactive thiol groups (via the maleimidopropionyl moiety). With a typical purity of 98.31% and a molecular weight of 1331.59 g/mol , this compound meets the specifications required for generating homogeneous DAR-controlled ADCs for preclinical proof-of-concept studies. The demonstrated activity of mp-dLAE-PABC-MMAE-based ADCs in CD228-expressing melanoma models [1] and CD30-expressing lymphoma models [2] validates its utility across multiple target antigens and tumor types.

Application
Selection Property
Validation Focus
Hematologic tolerability research
Linker-dependent hematotoxicity profile
Bone marrow progenitor assay response review
Therapeutic window expansion studies
Efficacy–tolerability balance
HNSTD and tumor-growth model endpoints
Linker SAR and benchmark comparison
Cleavable linker benchmark data
Comparative linker performance in preclinical models
Custom ADC synthesis
Research-grade purity and conjugation compatibility
DAR characterization and antigen-dependent activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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